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Hbed monohydrochloride hydrate

Cat. No.: B13852113
M. Wt: 442.9 g/mol
InChI Key: LLSTUPXEHRIYKM-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Chelator Chemistry

The synthesis of HBED was driven by the need for effective chelating agents, particularly for trivalent metal ions like Fe(III). cdnsciencepub.com Its development is part of a broader search for clinically effective iron chelators. acs.org Research into HBED gained momentum as it was identified as a potential alternative to deferoxamine (B1203445) for the treatment of transfusional iron overload. dntb.gov.uanih.gov

Initial studies and commercial availability of HBED were marked by a notable re-identification of its precise chemical form. Material that was originally labeled and sold as a dihydrochloride (B599025) dihydrate was later discovered to be the monohydrochloride dihydrate. dntb.gov.uanih.gov This finding necessitated the recalculation of dosages and re-evaluation of data in some early studies. nih.gov

The synthesis of HBED has been approached through various methods. One route involves the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with substituted phenols and formaldehyde. cdnsciencepub.com Another patented method describes a process starting from more readily available materials, involving the hydrolysis of a t-butyl ester of HBED using a weak acid to yield the final compound. google.com

Structural Framework and Ligand Classification

HBED is a multidentate ligand, meaning it can bind to a central metal atom through multiple donor sites. libretexts.org Specifically, it is classified as a hexadentate ligand, capable of forming six coordination bonds with a metal ion. nih.govresearchgate.net Its structure features a combination of functional groups that act as electron-pair donors or Lewis bases.

The donor atoms in the HBED molecule are two tertiary amine nitrogens, two carboxylate oxygen atoms, and two phenolate (B1203915) oxygen atoms, creating an N₂O₄ donor set for chelation. researchgate.net This arrangement allows HBED to wrap around a metal ion, forming a stable, octahedral complex. researchgate.net The presence of both phenolic and carboxylic acid groups classifies it as a phenolic aminocarboxylate chelator. nih.gov

PropertyDescription
Full Name N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic Acid Monohydrochloride Hydrate (B1144303)
Acronym HBED
CAS Number 35369-53-0 strem.comcalpaclab.com
Molecular Formula C₂₀H₂₄N₂O₆·HCl·XH₂O strem.comcymitquimica.com
Ligand Type Chelating Agent nih.gov
Denticity Hexadentate nih.govresearchgate.net
Donor Atoms 2 Nitrogen (amine), 4 Oxygen (2 phenolate, 2 carboxylate) researchgate.net
Coordination Geometry Typically forms octahedral complexes researchgate.netchemrxiv.org

Significance in Coordination Compound Research

The primary significance of HBED in coordination chemistry lies in its exceptionally high affinity for trivalent metal cations. culturalheritage.org It forms highly stable complexes with a range of metals, making it a valuable tool in both analytical and applied chemistry. acs.orgresearchgate.netresearchgate.net

The complex formed between iron (III) and HBED is particularly noteworthy for its high stability constant (log K = 39.01). culturalheritage.org This stability is maintained over a wide pH range. culturalheritage.org The strong binding affinity makes HBED an effective agent for sequestering iron. dntb.gov.ua

Beyond iron, HBED is known to chelate other trivalent ions, including:

Gallium (Ga³⁺): The formation of stable Ga-HBED complexes is central to its use in developing radiopharmaceuticals. researchgate.net Bifunctional derivatives of HBED, such as HBED-CC, are designed to bind with ⁶⁸Ga for applications in positron emission tomography (PET). researchgate.net

Titanium (Ti⁴⁺): HBED demonstrates a high affinity for Ti(IV), forming a 1:1 metal-ligand monomeric complex over a broad pH range (3-10). researchgate.net At pH 3, it binds in a hexadentate fashion, but at physiological pH (7.4), one of the phenolate arms dissociates, and the ligand becomes pentadentate. researchgate.net

Other Trivalent Metals: HBED has been utilized in the analytical separation and determination of various trivalent metal ions—such as Al(III), In(III), Cr(III), and Bi(III)—by capillary electrophoresis. oup.com

Metal IonStability/Coordination CharacteristicsApplication Area
Iron (Fe³⁺) Exceptionally high stability constant (log K = 39.01) culturalheritage.orgIron Chelation Therapy Research nih.gov, Art Conservation culturalheritage.org
Gallium (Ga³⁺) Forms stable octahedral complexes researchgate.netchemrxiv.orgRadiopharmaceuticals (⁶⁸Ga-PET imaging) researchgate.net
Titanium (Ti⁴⁺) High affinity, forms 1:1 monomeric complexes; denticity is pH-dependent researchgate.netAnticancer Drug Research researchgate.net
Aluminum (Al³⁺) Forms stable complexes, coordination pattern studied with NMR and DFT researchgate.netAnalytical Chemistry oup.com
Indium (In³⁺) Forms stable chelates separable by capillary electrophoresis oup.comAnalytical Chemistry oup.com

Overview of Research Directions and Academic Relevance

The unique properties of HBED have spurred research across multiple disciplines, highlighting its academic and practical relevance.

Current and emerging research directions include:

Radiopharmaceuticals: A significant area of research is the development of bifunctional HBED chelators for use in nuclear medicine. researchgate.net These chelators are conjugated to bioactive molecules to target specific tissues or cells, with the HBED moiety serving to complex a radioisotope like ⁶⁸Ga for diagnostic imaging. researchgate.net

Neuroscience and Oxidative Stress: HBED has been investigated for its potential therapeutic effects in conditions involving metal-induced oxidative stress. Studies have shown it can cross the blood-brain barrier and chelate iron, potentially mitigating damage in models of traumatic brain injury. nih.gov Its ability to bind iron and inhibit oxidative processes is a key focus. dntb.gov.uanih.gov

Agriculture: In plant science and agriculture, HBED is used as a chelating agent to supply micronutrients, such as iron, to plants in hydroponic or soil-based systems. researchgate.netoup.comnih.gov The Fe-HBED complex ensures iron remains soluble and available for plant uptake. researchgate.netnih.gov

Art Conservation: The potent and specific iron-chelating ability of HBED has found a novel application in art conservation. It is used in gel-based systems to treat "foxing," which are rust-colored stains on paper caused by iron impurities. culturalheritage.org The formation of a distinctively colored HBED-iron complex provides a visual indicator of successful chelation. culturalheritage.org

Computational Chemistry: The coordination behavior of HBED continues to be a subject of theoretical study. Computational methods like Density Functional Theory (DFT) are used to predict the geometry and relative stabilities of different isomers of metal-HBED complexes, providing insight for synthetic chemistry. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27ClN2O7 B13852113 Hbed monohydrochloride hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27ClN2O7

Molecular Weight

442.9 g/mol

IUPAC Name

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid;hydrate;hydrochloride

InChI

InChI=1S/C20H24N2O6.ClH.H2O/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24;;/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28);1H;1H2

InChI Key

LLSTUPXEHRIYKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O.O.Cl

Origin of Product

United States

Synthetic Methodologies and Process Development for Hbed Monohydrochloride Hydrate

Retrosynthetic Analysis of HBED Framework

Retrosynthetic analysis is a problem-solving technique used in organic synthesis planning. wikipedia.orgyoutube.com It involves breaking down a target molecule into simpler, commercially available or easily synthesized precursor structures. wikipedia.org This process is repeated until a viable synthetic route is established.

For the HBED (N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) framework, the primary disconnections involve the carbon-nitrogen bonds. The core structure can be conceptually disassembled into ethylenediamine (B42938), two molecules of a salicylaldehyde (B1680747) derivative, and two molecules of a glyoxylic acid equivalent. This approach guides the selection of starting materials and the sequence of bond-forming reactions.

Multi-Step Synthetic Pathways to N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic Acid

Several synthetic routes to HBED have been developed, each with distinct advantages and challenges. These pathways often involve the initial synthesis of a key intermediate, N,N'-di(2-hydroxybenzyl)ethylenediamine, which is then further functionalized.

Mannich-Type Condensation Reactions in Precursor Synthesis

The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating a compound with an active hydrogen. nih.govwikipedia.org In the context of HBED synthesis, a modified Mannich reaction, sometimes referred to as the Betti reaction, can be employed. nih.gov This involves the reaction of a phenol (B47542) (the active hydrogen provider), an amine, and an aldehyde. nih.gov

One documented approach involves the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with a substituted phenol and formaldehyde. researchgate.net This method offers a direct route to the HBED framework and its derivatives. researchgate.net The reaction conditions, such as solvent and temperature, are critical to maximizing yield and minimizing the formation of polymeric byproducts. The use of ultrasound has been shown to significantly accelerate Mannich reactions, potentially reducing reaction times from hours to minutes.

Esterification and Subsequent Hydrolysis Strategies

Esterification is a common strategy to protect carboxylic acid groups or to create more reactive intermediates. In some synthetic routes for HBED derivatives, esterification of carboxylic acid functionalities is a key step. d-nb.infonih.gov For instance, the synthesis of HBED-CC-tris(tert-butyl ester) begins with the esterification of 4-hydroxyhydrocinnamic acid. d-nb.infothieme-connect.com

Following the main synthetic sequence, the ester groups are typically removed by hydrolysis to yield the final carboxylic acid. d-nb.infonih.gov This hydrolysis is often carried out under basic conditions, for example, using a sodium hydroxide (B78521) solution. The progress of the hydrolysis can be monitored by techniques such as HPLC to ensure complete conversion.

Reaction Step Reactants Reagents/Conditions Product Reference
Esterification4-hydroxyhydrocinnamic acidNot specifiedProduct 1 (ester) d-nb.infothieme-connect.com
HydrolysisEster derivative of HBEDBasic conditions (e.g., NaOH)HBED (carboxylic acid) nih.gov

Amine Alkylation Approaches

Amine alkylation, or the reaction between an amine and an alkyl halide, is a fundamental method for forming C-N bonds. wikipedia.org However, direct alkylation of amines can often lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, making it unselective. libretexts.orgmasterorganicchemistry.com

A more controlled approach for introducing the diacetic acid moieties onto the ethylenediamine backbone involves the reductive amination of glyoxylic acid with a salan-type compound (a Schiff base derivative of salicylaldehyde and a diamine). google.comgoogle.com This reaction is typically carried out in the presence of a reducing agent and a proton acceptor. google.comgoogle.com Another method involves the alkylation of a pre-formed N,N'-di(2-hydroxybenzyl)ethylenediamine with an acetate (B1210297) equivalent, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester. nih.gov This two-step process generally provides better control over the final product.

Alkylation Method Key Reactants Key Reagents Notes Reference
Reductive AminationSalan compound, Glyoxylic acidH₂, Pd/C, TriethylamineCarried out at elevated temperature and pressure. google.com
Direct AlkylationN,N'-di(2-hydroxybenzyl)ethylenediamineEthyl bromoacetateFollowed by hydrolysis to yield the diacetic acid. nih.gov

Formation of HBED Monohydrochloride Salt

The final step in the synthesis is the formation of the stable monohydrochloride hydrate (B1144303) salt. This process enhances the compound's stability and handling properties.

Controlled Acidification and Salt Precipitation

The formation of the hydrochloride salt is achieved by treating the free base of HBED with hydrochloric acid. This is typically done in a suitable solvent, such as a mixture of ethanol (B145695) and water. google.com The controlled addition of HCl leads to the protonation of one of the amine nitrogens, followed by precipitation of the monohydrochloride salt.

The solid product is then isolated by filtration and can be further purified by recrystallization to achieve high purity. The presence of water in the crystallization medium leads to the formation of the hydrate.

Step Procedure Reagents Outcome Reference
AcidificationTreatment of HBED free baseHydrochloric Acid (HCl)Protonation of the amine
PrecipitationCooling the reaction mixtureEthanol/Water solvent systemIsolation of the solid salt google.com
PurificationRecrystallizationEthanol/WaterHigh-purity HBED monohydrochloride hydrate google.com

Influence of Acidification Parameters on Purity and Yield

The acidification step is critical in the synthesis of this compound, directly influencing the purity and yield of the final product. The process typically involves the isolation of the HBED free acid followed by controlled acidification to form the desired monohydrochloride salt.

The formation of the monohydrochloride requires careful control of pH. In a common procedure, after the synthesis of the HBED free acid, the product is dissolved in water and acidified with hydrochloric acid to a pH range of 1.5 to 2.5. google.comgoogle.com This specific pH range is optimal for the selective precipitation of the monohydrochloride hydrate, leaving more soluble impurities and any potential dihydrochloride (B599025) salt in the solution. google.com Deviation from this pH range can have negative consequences; for instance, at pH values below the target range (e.g., 0.5-2.0), there is a risk of forming intermediates like salan monohydrochloride, while insufficiently acidic conditions would fail to produce the salt. google.com

In synthetic routes that utilize ester precursors, such as the di-tert-butyl ester of HBED, hydrolysis is first achieved using a weak acid like formic acid in a non-aqueous environment. google.com Following hydrolysis, the resulting HBED free acid is reacted with a precise equimolar amount of a base to form a monocationic salt. google.com To obtain the monohydrochloride, this process is effectively reversed through careful titration with hydrochloric acid. This method avoids the large-scale formation of salt byproducts, which simplifies purification. google.com For some derivatives, pH control is even more crucial, as highly acidic conditions (e.g., pH < 4) can lead to decomposition and reversion to starting materials, drastically reducing the yield. cdnsciencepub.com

The choice of acid and the precision of its addition are paramount. The use of one molar equivalent of hydrochloric acid relative to the HBED free acid is key to selectively forming the mono-hydrochloride salt over the di-hydrochloride. google.com

ParameterOptimal RangeImpact on Purity and YieldSource
Final pH for Crystallization 1.5 - 2.5Ensures selective precipitation of the monohydrochloride hydrate. Lower pH may form other hydrochloride species, while higher pH will not form the salt. google.comgoogle.com
Acid Molarity 1 equivalent HCl per mole HBEDCritical for forming the mono-cationic salt and preventing formation of significant salt by-products. google.com
Acid Type for Hydrolysis Weak Acid (e.g., Formic Acid)Used for hydrolyzing ester intermediates in non-aqueous media to produce the HBED free acid before salt formation. google.com

Crystallization and Control of Hydrate Stoichiometry

Crystallization is the definitive step for purifying HBED monohydrochloride and establishing its hydrate form. A hydrate is a compound that has incorporated a specific number of water molecules into its crystal lattice. wikipedia.org The stoichiometry of this hydration—the number of water molecules per molecule of the compound—is determined by the crystallization conditions. wikipedia.orgyoutube.com

For HBED monohydrochloride, the trihydrate is a commonly isolated form. google.comgoogle.com The control of hydrate stoichiometry is achieved by carefully selecting the solvent system and temperature. The presence of water in the crystallization solvent is essential for the formation of the hydrate. wikipedia.org The specific ratio of solvent to water can dictate which hydrate form crystallizes. For example, crystallization of a derivative from 85% ethanol has been shown to produce the monohydrochloride trihydrate. google.com The stability of the resulting hydrate is also a consideration, as environmental conditions like humidity can affect the crystalline form. nih.gov

The process of forming the hydrate involves the electrostatic attraction between the water molecules and the salt, with hydrogen bonds creating an elaborate and stable crystalline framework. wikipedia.org

Hydrate FormCrystallization ConditionsOutcomeSource
Monohydrochloride Trihydrate Recrystallization from 85% ethanol.Isolation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid · HCl · 3H₂O. google.com
Monohydrochloride Trihydrate Crystallization from an ethanol:water mixture.Yield of 70% for the purified trihydrate form. google.com

The choice of solvent system is a primary tool for controlling the crystallization process, influencing yield, purity, and crystal form. esisresearch.orgresearchgate.net An ideal solvent system will dissolve the compound at a higher temperature but have low solubility at cooler temperatures, allowing for efficient crystal formation upon cooling. esisresearch.org Often, a pair of solvents is used where the compound is highly soluble in one and poorly soluble in the other. esisresearch.orgpitt.edu

For HBED monohydrochloride and its derivatives, several solvent systems have been reported:

Ethanol:Water Mixtures : An 85% ethanol solution is explicitly used to crystallize the monohydrochloride trihydrate form, indicating that the water content is crucial for achieving the correct stoichiometry. google.comgoogle.com This system is effective for purification, with one report noting a crystallization yield of 70%. google.com

Acetonitrile (B52724) and Water : In one procedure, a crude solid of HBED was treated with acetonitrile and water. The resulting heterogeneous mixture was stirred and filtered to yield a purified solid. google.com

Ethanol : Following other purification steps, absolute ethanol has been used as a wash or for slurrying to further purify the HBED product. google.com

Diethyl Ether and Toluene (B28343) : In a different synthetic step, diethyl ether was used to precipitate a solid, which was then treated with toluene that was subsequently removed in vacuo. google.com

The selection is often determined experimentally to balance solubility and the ability to form well-defined, pure crystals. esisresearch.org

Solvent SystemPurposeCompound FormSource
85% Ethanol / Ethanol:Water Mixture RecrystallizationMonohydrochloride Trihydrate google.comgoogle.com
Acetonitrile / Water Purification of crude solidPurified HBED google.com
Absolute Ethanol Washing / SlurryingPurified HBED google.com
Diethyl Ether / Toluene Precipitation and processingIntermediate solid google.com

Once crystallization is complete, the solid must be isolated and dried under conditions that preserve the desired hydrate structure. The standard method for isolation is filtration. researchgate.net

Drying is a particularly sensitive step. Overdrying a hydrate can lead to a process-induced transformation (PIT), where the crystalline water is driven off, potentially converting the material to an anhydrous or lower hydrate form. researchgate.net The drying temperature and duration must be carefully controlled.

Vacuum Drying at Moderate Temperatures : A common method involves drying the filtered solid in a vacuum oven. Reported conditions include drying at 50°C for 3 hours or at 25°C overnight. google.comgoogle.com The vacuum facilitates the removal of surface solvents without requiring excessively high temperatures that could damage the hydrate structure. researchgate.net

The goal is to remove the residual crystallization solvent while retaining the water of crystallization that is integral to the crystal lattice. researchgate.net The stability of the hydrate form is crucial, and improper drying can lead to the loss of desired physical and chemical properties. researchgate.nettandfonline.com

MethodConditionsPurposeSource
Filtration StandardIsolate crystalline solid from mother liquor. researchgate.net
Vacuum Drying 50°C for 3 hoursRemove residual solvent to yield final product. google.com
Vacuum Drying 25°C overnightGently remove solvent while preserving the compound. google.com

Synthetic Optimization for Scalability and Efficiency

For this compound to be viable for larger applications, its synthesis must be scalable and efficient. Optimization efforts focus on increasing yield, reducing the number of steps, simplifying purification, and using cost-effective reagents.

One key optimization is the use of a synthetic route that avoids the formation of large quantities of salt by-products. A method involving the hydrolysis of a di-tert-butyl ester of HBED with a weak acid like formic acid was designed specifically to produce neat HBED, which can then be converted to the monocationic salt without a complex extraction from sodium chloride. google.com This improves process efficiency and reduces waste.

Developing cost-efficient procedures is also a priority. For the related compound HBED-CC, a synthetic protocol was developed using low-priced commercial chemicals and simple, fast purification methods to make the process more economical. thieme.de

Synthetic ApproachKey FeaturesAdvantages for ScalabilitySource
Weak Acid Hydrolysis of t-Butyl Ester Avoids large salt by-products.Simplified purification, less waste, higher efficiency. google.com
Reductive Amination Route Suitable for large-scale industrial production.High overall yield (78% reported). google.comgoogle.com
Continuous Flow Reactors Reduces reaction times significantly.Increased throughput and efficiency.
Cost-Efficient Protocols Use of low-priced reagents and simple purification.Reduced production cost. thieme.de

Chiral Synthesis Approaches for HBED Derivatives (if applicable)

The parent molecule, N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), is achiral due to a plane of symmetry. Therefore, chiral synthesis is not applicable to HBED itself.

However, chirality becomes relevant for HBED derivatives where this symmetry is broken. This can be achieved by introducing substituents on the ethylenediamine backbone or by using asymmetric starting materials. The synthesis of such chiral derivatives requires specialized approaches to control the stereochemistry.

General methods for preparing enantiomerically enriched compounds could be applied. For example, the asymmetric hydrogenation of a prochiral substrate using a transition metal complexed with a chiral ligand is a powerful technique. google.com This approach is used to create chiral beta-amino acid derivatives and could theoretically be adapted to synthesize chiral building blocks for HBED-like structures. google.com Alternatively, one could start with a chiral building block, such as an enantiomerically pure substituted diamine, and carry it through the synthetic sequence to yield a chiral HBED derivative. While specific examples for chiral HBED derivatives are not detailed in the provided context, these established methodologies represent the primary strategies for achieving such a synthesis.

Coordination Chemistry of Hbed: Ligand Properties and Metal Complexation

HBED as a Hexadentate Chelating Agent

The structure of HBED allows it to wrap around a metal ion, effectively sequestering it. This ability to form stable, multi-dentate complexes enhances the solubility and bioavailability of the metal ion. scbt.com The coordination involves the deprotonation of the phenolic and carboxylic acid groups, creating anionic oxygen donors that bind tightly to the metal center, while the two tertiary amine nitrogens also participate in the coordination sphere.

Thermodynamics of Metal-HBED Complexation

The thermodynamic stability of metal-HBED complexes is a critical aspect of their coordination chemistry, providing insight into the strength of the metal-ligand interactions. wikipedia.org

The stability of a metal complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. For highly stable complexes like those formed with HBED, direct measurement methods are often challenging. ethz.ch Therefore, competitive methods are frequently employed. These can involve competition with another ligand for the metal ion or competition with another metal ion for the HBED ligand. ethz.chnih.govacs.org

For instance, the stability constant for the Fe(III)-HBED complex is exceptionally high, reflecting a very strong interaction. Studies have reported a log K value for the Fe(III)-HBED complex to be in the range of 39 to 40. ethz.ch Similarly, the Ga(III)-HBED complex also exhibits high stability. frontiersin.org The determination of these constants often requires techniques such as potentiometric titrations and spectrophotometry. nih.govacs.org

Table 1: Stability Constants (log K) for Selected Metal-HBED Complexes

Metal Ionlog KReference
Fe(III)~39-40 ethz.ch
Ga(III)~26.2 (comparative) frontiersin.org

Note: The log K values can vary depending on the experimental conditions such as temperature, ionic strength, and pH.

The stability of metal-HBED complexes is not absolute and can be significantly influenced by the surrounding environmental conditions, most notably pH. researchgate.netnih.gov The "conditional stability constant" is a useful parameter that describes the stability of a complex under a specific set of conditions, particularly a certain pH. researchgate.netnih.gov

The protonation state of HBED is pH-dependent. At very low pH, the ligand is fully protonated and less available to bind metal ions. As the pH increases, the carboxylic acid and phenolic hydroxyl groups deprotonate, making the ligand a more effective chelator. researchgate.net This means that the conditional stability of metal-HBED complexes generally increases with increasing pH, up to a certain point. However, at very high pH values, the formation of metal hydroxide (B78521) species can compete with the complexation reaction, potentially leading to a decrease in the amount of metal-HBED complex formed. researchgate.net The interplay between the protonation of HBED and the hydrolysis of the metal ion dictates the optimal pH range for complex formation. nih.gov

ΔG = ΔH - TΔS

Enthalpy (ΔH): This term relates to the energy changes associated with the breaking of bonds (e.g., metal-solvent bonds) and the formation of new, stronger bonds (metal-ligand bonds). mdpi.comd-nb.info For metal-HBED complexation, the formation of six coordinate bonds releases a significant amount of energy, resulting in a highly negative (favorable) enthalpy change. libretexts.org

Entropy (ΔS): This term reflects the change in the degree of disorder of the system. mdpi.comd-nb.info The chelate effect is a major entropic driver for the stability of complexes with multidentate ligands like HBED. When a single HBED molecule displaces multiple water molecules from the metal's coordination sphere, there is a net increase in the number of free particles in the solution, leading to a significant increase in entropy (a positive ΔS). libretexts.org

The high stability of metal-HBED complexes is therefore a result of both a favorable enthalpic contribution from strong metal-ligand bond formation and a significant, favorable entropic contribution from the chelate effect. mdpi.comlibretexts.org

Kinetics of Metal-HBED Complex Formation and Dissociation

While thermodynamics indicates the stability of a complex at equilibrium, kinetics describes the speed at which the complex forms and breaks apart. scispace.comresearchgate.net For many applications, particularly in radiopharmaceuticals, kinetic inertness (slow dissociation) is as crucial as thermodynamic stability. unipd.it

Studies on the kinetics of metal-HBED complexation often involve monitoring the reaction progress over time using techniques like spectrophotometry. frontiersin.org For instance, the formation of the colored Fe(III)-HBED complex can be followed by observing the change in absorbance at a specific wavelength. frontiersin.org

The formation of metal-HBED complexes is generally rapid. rsc.org However, the dissociation of these complexes is typically slow, which is a hallmark of their kinetic inertness. frontiersin.org Transchelation reactions, where another ligand is used to displace the metal from the HBED complex, are often employed to study the dissociation kinetics. frontiersin.org For example, the rate of dissociation of the Fe(III)-HBED complex can be studied by introducing a competing ligand and monitoring the rate at which the new complex is formed. frontiersin.org

The mechanism of complex formation often proceeds in a stepwise manner, with the initial coordination of one or two donor groups followed by the rapid chelation of the remaining groups. emich.edu The dissociation mechanism is thought to be the reverse, with the rate-determining step often being the breaking of the first metal-ligand bond. emich.edunih.gov The high kinetic inertness of Ga(III)-HBED and Fe(III)-HBED complexes is attributed to the strong, multi-point attachment of the ligand, which makes the dissociation process energetically demanding. researchgate.net

Ligand Exchange Kinetics

Ligand exchange kinetics refers to the rate at which a ligand in a metal complex is replaced by another. The kinetic inertness, or resistance to dissociation, of metal-HBED complexes is a critical feature. Studies involving the transchelation (ligand exchange) of other iron(III) complexes with HBED show that the rate-determining step is often the dissociation of the initial iron complex. This is followed by a very rapid reaction between the free Fe³⁺ ion and the HBED ligand. rsc.org This rapid uptake is driven by the high thermodynamic stability of the resulting iron(III)-HBED complex. rsc.org

FeL + HBED ⇌ Fe(HBED) + L rsc.org

Kinetic studies of ligand exchange processes often reveal that the mechanism is not simple and can be affected by multiple factors, including intra-particle diffusion and the chemical reaction at the active site. rsc.org

Coordination Geometries and Stereochemistry of HBED Metal Complexes

The spatial arrangement of the HBED ligand around a central metal ion defines the coordination geometry and stereochemistry of the resulting complex. These structural features are fundamental to the complex's stability and reactivity.

Due to its nature as a hexadentate ligand, HBED typically forms six-coordinate complexes with metal ions. mdpi.com The most common geometry for such complexes is octahedral. libretexts.orglibretexts.org In an octahedral arrangement, the six donor atoms of the HBED ligand are positioned at the vertices of an octahedron around the central metal ion. ntu.edu.sg

X-ray crystal structure analysis of a gallium(III)-HBED complex, a close analogue to iron(III), confirmed a distorted octahedral coordination sphere involving the two nitrogen atoms, two phenolate (B1203915) oxygens, and two carboxylate oxygens of the HBED ligand. nih.gov Similarly, studies on titanium(IV) complexation show that HBED binds in a hexadentate fashion at low pH, consistent with an octahedral geometry comparable to its coordination with Fe(III). researchgate.net For high-spin manganese(II), which often forms complexes with distorted octahedral geometries, a similar coordination environment with HBED is expected. mdpi.com

Chirality is a geometric property where an object is non-superimposable on its mirror image. While the HBED ligand itself is not chiral, the act of chelation—wrapping the flexible ligand around a metal center—induces chirality in the resulting complex. The ethylenediamine (B42938) backbone can adopt a puckered conformation (either λ or δ), and the arrangement of the four pendant arms (two phenolic and two acetic) creates a specific three-dimensional, asymmetric structure. researchgate.net

This process results in the formation of enantiomers (mirror-image isomers) in solution. The stereochemistry of metal complexes is a critical field, as different stereoisomers can exhibit distinct reactivity. barnesandnoble.comnumberanalytics.com The creation of a chiral environment around the metal is a direct consequence of the constrained conformation the ligand must adopt to coordinate through all six donor sites in an octahedral geometry. ucl.ac.uk

Complexation with Biologically Relevant Metal Ions

HBED's high affinity for trivalent metal ions makes it particularly relevant for complexing biologically important metals like iron. Its interaction with other essential metals, such as manganese, is also of scientific interest.

HBED is renowned for being a potent iron(III) chelator, forming a highly stable, mononuclear complex. mdpi.com

Structure: The Fe(III)-HBED complex, formally [Fe(HBED)]⁻, features the iron center in a +3 oxidation state. The ligand acts as a hexadentate chelator, utilizing its N₂O₄ donor set to form a stable, six-coordinate complex. mdpi.com The resulting coordination geometry is a distorted octahedron. nih.govresearchgate.net The high thermodynamic stability of this complex is a key feature, with a reported logarithm of the formation constant (log KFe(HBED)) of 39.68. rsc.org

Reactivity: The reactivity of the Fe(III)-HBED complex is largely defined by its stability. It is kinetically inert, meaning it is resistant to dissociation once formed. This property is crucial for its function as an iron chelator. Its formation is rapid and essentially complete, even when formed via the iron(III)-catalyzed hydrolysis of its precursor, HBEDDA, which proceeds with a pseudo-first-order rate constant of 3.1 x 10⁻³ s⁻¹ at 25.0°C. cdnsciencepub.com The complex exhibits characteristic ligand-to-metal charge transfer (LMCT) bands in its absorption spectrum, which are indicative of the phenolate-to-iron(III) coordination. rsc.org

Table 1: Properties of the Iron(III)-HBED Complex

Property Description Reference(s)
Metal Ion Iron(III), Fe³⁺ mdpi.com
Ligand Denticity Hexadentate (N₂O₄) medchemexpress.com
Coordination Geometry Distorted Octahedral nih.govresearchgate.net
Thermodynamic Stability (log K) 39.68 rsc.org
Kinetic Behavior Kinetically inert; rapid formation rsc.orgcdnsciencepub.com

While less studied than its iron counterpart, the complexation of HBED with manganese(II) can be inferred from the behavior of similar systems.

Formation: The Mn(II)-HBED complex would be formed by the reaction of a manganese(II) salt with the HBED ligand in an aqueous solution. nih.gov However, unlike the rapid complexation often seen with labile metal ions like Mn(II), studies with structurally similar rigid ligands show that the complex formation can be unexpectedly slow and may require hours to reach equilibrium, with the rate increasing at higher pH. nih.gov

Stability: High-spin Mn(II) lacks ligand-field stabilization energy, which generally results in its complexes being less thermodynamically stable than those of other divalent transition metals. researchgate.net However, polydentate and rigid ligands can form exceptionally stable and kinetically inert Mn(II) complexes. nih.gov Given that HBED is a preorganized, hexadentate ligand, it is expected to form a Mn(II) complex of significant stability. The stability of such complexes is often evaluated through potentiometric titrations or by studying their resistance to transmetallation with competing ions like zinc. researchgate.netrsc.org A related ligand system, HBET, was shown to stabilize both Mn(II) and Mn(III) oxidation states. nih.gov

Table 2: Predicted Properties of the Manganese(II)-HBED Complex

Property Description Reference(s)
Metal Ion Manganese(II), Mn²⁺ nih.govnih.gov
Ligand Denticity Hexadentate (N₂O₄)
Coordination Geometry Likely Distorted Octahedral mdpi.com
Formation Kinetics Potentially slow, pH-dependent nih.gov
Stability Expected to be high for a Mn(II) complex due to the chelate effect nih.govresearchgate.net

Compound Reference Table

Common Name/AbbreviationFull Chemical Name
HBED N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
HBED monohydrochloride hydrate (B1144303) N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid monohydrochloride hydrate
Iron(III)-HBED Iron(III) complex of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Manganese(II)-HBED Manganese(II) complex of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Gallium(III)-HBED Gallium(III) complex of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Titanium(IV)-HBED Titanium(IV) complex of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
EDTA Ethylenediaminetetraacetic acid
HBET N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-di(ethane thiosulfonate)
HBEDDA N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetamide

Titanium(IV)-HBED Complexes: Chelation Behavior

The chelation of Titanium(IV) by N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) is characterized by the formation of stable, monomeric complexes. infinitylearn.com Research indicates that HBED has a high affinity for Ti(IV) and forms 1:1 metal-to-ligand complexes across a wide pH range, from approximately 3 to 10. infinitylearn.com The specific coordination mode of the HBED ligand to the Ti(IV) center is notably dependent on the pH of the solution.

At a low pH of 3, HBED coordinates to Ti(IV) in a hexadentate fashion, utilizing all six of its potential donor atoms: two phenolate oxygens, two amine nitrogens, and two carboxylate oxygens. This coordination is comparable to how HBED binds to Iron(III). infinitylearn.com The resulting neutral Ti(HBED) complex is highly stable, though it exhibits poor water solubility. infinitylearn.com

As the pH increases, the chelation behavior changes due to hydrolysis. infinitylearn.comresearchgate.net At a pH of 7.0 or 7.4, hydrolysis-induced partial ligand dissociation occurs. researchgate.net One of the phenolate arms of the HBED ligand detaches from the titanium center, and the ligand transforms from hexadentate to pentadentate. infinitylearn.comcuetmock.com In place of the dissociated phenolate oxygen, which becomes protonated, a terminal oxo ligand binds to the Ti(IV) ion. infinitylearn.comcuetmock.com This results in the formation of an anionic titanyl species, formulated as [TiO(H⁺-HBED)]⁻. infinitylearn.comresearchgate.net The crystal structure of this pentadentate titanyl complex has been successfully determined, confirming the change in coordination. cuetmock.com Despite the partial dissociation, the resulting complex remains highly stable in solution at physiological pH. infinitylearn.com

Polynuclear Metal-HBED Complex Formation

The formation of polynuclear complexes, where multiple metal centers are linked by bridging ligands, is a significant area of coordination chemistry. youtube.comshivajicollege.ac.in These structures can exhibit unique magnetic and electronic properties arising from the interactions between the metal ions. shivajicollege.ac.in Bridging ligands are key to forming these assemblies and are denoted by the prefix 'µ' in the chemical formula. youtube.comshivajicollege.ac.in

However, in the context of the HBED ligand, the formation of polynuclear species is not commonly observed. The literature extensively documents the formation of highly stable, mononuclear complexes with a variety of metal ions, including Fe(III), Ga(III), and Ti(IV). infinitylearn.commdpi.comnih.govrsc.org The structure of the HBED ligand itself provides insight into this preference. As a hexadentate chelator, its six donor atoms are optimally arranged to encapsulate a single metal ion in an octahedral geometry, forming multiple stable five-membered chelate rings. mdpi.comnih.gov This results in complexes with very high thermodynamic stability; for instance, the formation constant (log K) for the Fe(III)-HBED complex is exceptionally high at 40.1. rsc.org This strong, encapsulating binding to a single metal center sterically and thermodynamically disfavors the bridging interactions necessary to form polynuclear structures. Therefore, HBED is primarily recognized as a powerful chelator for creating discrete, 1:1 metal-ligand complexes.

Hydration Isomerism in Metal-HBED Coordination Compounds

While not extensively documented for a wide range of HBED complexes, the potential for hydration isomerism is evident from structural studies of its gallium(III) complex. An X-ray crystal structure has been reported for the complex [Ga(HBED)(H₂O)]. mdpi.comnih.govnih.gov In this structure, the HBED ligand is coordinated in a pentadentate fashion (N₂O₃), with one of its carboxylate groups uncoordinated. A water molecule occupies the sixth position in the octahedral coordination sphere of the Ga³⁺ ion. nih.gov

The existence of a coordinated water molecule in [Ga(HBED)(H₂O)] directly implies the possibility of a hydration isomer. nih.govnih.gov An isomeric compound could exist with the same empirical formula where the HBED ligand acts in a hexadentate (N₂O₄) manner, fully encapsulating the Ga³⁺ ion. In such an isomer, the water molecule would be located outside the coordination sphere, existing as water of hydration within the crystal lattice. This would result in the formula [Ga(HBED)]·H₂O. These two forms would be true hydration isomers, differing only in the role of the water molecule.

The concept can be illustrated with a generalized example for a metal-HBED complex.

Table of Compounds

Advanced Spectroscopic and Structural Elucidation Methodologies of Hbed and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of HBED in solution. By analyzing the magnetic properties of atomic nuclei, it provides unambiguous evidence for connectivity and conformation.

For the free ligand, HBED monohydrochloride hydrate (B1144303), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals. The molecule's symmetry is often reduced in solution due to the protonation of one of the nitrogen atoms, leading to a more complex but fully assignable spectrum.

The ¹H NMR spectrum typically displays distinct regions for the aromatic protons of the hydroxybenzyl groups, the methylene (B1212753) protons of the acetate (B1210297) arms (-CH₂COOH), the benzylic methylene protons (-Ar-CH₂-N), and the ethylene (B1197577) bridge protons (-N-CH₂-CH₂-N-). The exchangeable protons from the phenolic, carboxylic, and ammonium (B1175870) groups (OH, COOH, NH⁺) often appear as broad signals, their chemical shifts being sensitive to solvent, concentration, and pH.

The ¹³C NMR spectrum complements the proton data, showing characteristic signals for the carboxyl carbons, the various aromatic carbons (including the phenol-bearing C-O and amine-bearing C-N carbons), and the different aliphatic methylene carbons.

Two-dimensional techniques are crucial for definitive assignment.

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling networks, connecting adjacent protons within the aromatic rings and along the ethylenediamine (B42938) backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons, which is essential for connecting disparate fragments of the molecule, such as linking the benzylic protons to the aromatic ring carbons and the acetate methylene protons to the carboxyl carbon.

Table 4.1: Typical ¹H and ¹³C NMR Chemical Shift Assignments for HBED Ligand in D₂O.
GroupAtom TypeTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)Key 2D Correlations (HMBC)
Aromatic RingAr-H6.8 - 7.5115 - 135Correlates with other Ar-C and benzylic CH₂
Phenolic CarbonAr-COH-~158Correlates with Ar-H and phenolic OH
Benzylic MethyleneAr-CH₂-N~4.2~56Correlates with Ar-C and ethylene bridge CH₂
Acetate MethyleneN-CH₂-COOH~3.8~58Correlates with carboxyl C=O and ethylene bridge CH₂
Ethylene BridgeN-CH₂-CH₂-N~3.4~51Correlates with benzylic CH₂ and acetate CH₂
CarboxylCOOH-~175Correlates with acetate CH₂

When HBED coordinates to a paramagnetic metal ion, such as iron(III) or gadolinium(III), the resulting NMR spectrum is dramatically altered. The unpaired electrons of the metal ion create a strong local magnetic field, leading to two primary effects on the ligand's NMR signals:

Paramagnetic Shift (Contact and Pseudocontact Shifts): The resonance frequencies of the ligand nuclei are significantly shifted from their normal diamagnetic positions. The magnitude and direction of these shifts are dependent on the distance and orientation of the nucleus relative to the paramagnetic center, providing valuable structural information about the complex in solution.

Signal Broadening: The fluctuating magnetic field from the metal ion's electron spin relaxation causes rapid nuclear relaxation (T₁ and T₂), resulting in extremely broad NMR signals. Protons closest to the metal center are often broadened beyond detection.

These effects, while challenging to analyze, are highly informative. For instance, in the Fe(III)-HBED complex, the proton signals are spread over a range of -40 to +60 ppm, a stark contrast to the narrow 0-10 ppm range in the free ligand. By analyzing the pattern of these shifted and broadened resonances, researchers can confirm the coordination geometry and map the electron spin density distribution across the ligand framework, confirming the involvement of all six donor atoms in chelation. In contrast, complexes with diamagnetic ions like gallium(III) or lutetium(III) yield sharp, well-resolved spectra, which serve as valuable reference points for assigning the spectra of their paramagnetic analogues.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of HBED and its complexes, offering direct evidence of functional group behavior and the formation of metal-ligand bonds.

The IR spectrum of free HBED monohydrochloride hydrate is characterized by distinct absorption bands corresponding to its functional groups.

O-H Stretching: A very broad and intense band is typically observed in the 3500-2500 cm⁻¹ region. This feature is a composite of O-H stretching vibrations from the phenolic groups, the carboxylic acid group, and the water of hydration, all extensively involved in hydrogen bonding.

C-H Stretching: Aliphatic and aromatic C-H stretching vibrations appear in the 3100-2800 cm⁻¹ range.

C=O Stretching: The carboxylic acid carbonyl group gives rise to a strong, sharp absorption band around 1730-1700 cm⁻¹. The presence of this band is a clear indicator of the protonated carboxylate state.

C=C Stretching: Aromatic ring stretching vibrations appear as a series of bands in the 1610-1450 cm⁻¹ region.

O-H Bending and C-O Stretching: Vibrations associated with the phenolic C-O-H group are found in the 1400-1200 cm⁻¹ range.

Table 4.2: Characteristic IR Vibrational Frequencies for Free HBED Ligand.
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Appearance
ν(O-H)Phenol (B47542), Carboxylic Acid, H₂O3500 - 2500Very broad, strong
ν(C=O)Carboxylic Acid~1720Strong, sharp
ν(C=C)Aromatic Ring1610, 1590, 1490, 1450Medium to strong, sharp
δ(O-H) / ν(C-O)Phenol~1350, ~1250Medium

Upon complexation with a metal ion, the vibrational spectrum of HBED undergoes significant and diagnostic changes, providing definitive proof of coordination.

Disappearance of O-H and C=O Bands: The broad O-H stretch and the sharp C=O stretch at ~1720 cm⁻¹ disappear. This indicates the deprotonation of both the phenolic and carboxylic acid groups to form phenolate (B1203915) and carboxylate donors, respectively.

Appearance of Carboxylate Stretches: The single C=O band is replaced by two new prominent bands: the asymmetric carboxylate stretch (νₐₛ(COO⁻)) around 1600-1580 cm⁻¹ and the symmetric carboxylate stretch (νₛ(COO⁻)) around 1410-1390 cm⁻¹. The energy separation between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the carboxylate coordination mode.

Shifts in Phenolic C-O Stretch: The phenolic C-O stretching vibration (originally ~1250 cm⁻¹) shifts to a higher frequency upon coordination, reflecting the increased double-bond character of the C-O bond in the metal-phenolate moiety.

Appearance of Metal-Ligand Bands: New, low-frequency bands appear in the far-IR and Raman spectra (typically below 600 cm⁻¹). These bands are assigned to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations. Their frequencies are dependent on the mass of the metal ion and the strength of the coordination bonds, providing direct insight into the stability of the chelate complex. For example, ν(Fe-O) and ν(Fe-N) vibrations in the Fe(III)-HBED complex are observed in the 550-400 cm⁻¹ region.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the transitions between electronic energy levels within the molecule, providing information on the aromatic system and the nature of metal-ligand electronic interactions.

The UV-Vis absorption spectrum of the free HBED ligand is dominated by intense absorptions in the ultraviolet region (below 300 nm). These bands are attributed to π→π* electronic transitions within the phenyl rings of the hydroxybenzyl groups.

Upon formation of a metal complex, the electronic spectrum can change dramatically. For complexes with transition metals like iron(III), new, intense bands appear in the visible region. The characteristic deep red color of the Fe(III)-HBED complex is due to a strong absorption band centered around 485 nm. This band is assigned to a Ligand-to-Metal Charge Transfer (LMCT) transition, specifically from the electron-rich phenolate oxygen p-orbitals to the partially filled d-orbitals of the Fe(III) center. The high intensity of this band (ε > 4000 M⁻¹cm⁻¹) is characteristic of such charge-transfer phenomena.

The fluorescence properties of HBED are also highly sensitive to metal coordination. The free ligand exhibits intrinsic fluorescence originating from the hydroxybenzyl fluorophore. This emission can be modulated upon complexation:

Fluorescence Quenching: Paramagnetic metal ions like iron(III) and copper(II) typically cause severe quenching of the ligand's fluorescence. This occurs through efficient non-radiative de-excitation pathways, such as energy transfer or electron transfer from the excited state of the ligand to the metal ion.

Fluorescence Enhancement: In contrast, coordination to certain diamagnetic metal ions, such as gallium(III), aluminum(III), or zinc(II), can lead to a significant enhancement of fluorescence intensity. This is known as the Chelation-Enhanced Fluorescence (CHEF) effect, where the rigidification of the ligand structure within the complex reduces vibrational energy losses from the excited state, thereby increasing the quantum yield of fluorescence.

Table 4.3: Key Electronic Transitions in HBED and its Fe(III) Complex.
SpeciesTransition TypeTypical λₘₐₓ (nm)Description
Free HBED Ligandπ→π~280Electronic transition within the aromatic rings.
Fe(III)-HBED Complexπ→π~295Slightly shifted ligand-centered transition.
Fe(III)-HBED ComplexLMCT (pπ(O) → dπ*(Fe))~485Phenolate-to-Iron(III) charge transfer; responsible for red color.

Compound Names

Abbreviation/Common NameFull Chemical Name
HBEDN,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
This compoundN,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid monohydrochloride hydrate
Fe(III)-HBEDIron(III) N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetate complex
Ga(III)-HBEDGallium(III) N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetate complex

Ligand-Centered Transitions

The electronic absorption spectrum of the HBED ligand, in its free or protonated forms such as this compound, is dominated by ligand-centered (LC) transitions. These transitions originate from the electronic structure of the aromatic phenolic moieties within the molecule. Specifically, the primary chromophore is the 2-hydroxybenzyl group.

The absorption bands observed in the ultraviolet (UV) region correspond to π → π* transitions within the benzene (B151609) rings. The precise position and intensity of these bands are sensitive to the protonation state of the phenolic hydroxyl groups, which is, in turn, dependent on the pH of the solution.

In acidic to neutral conditions (pH < 7): The phenolic hydroxyl groups are protonated (-OH). The spectrum typically exhibits a strong absorption band with a maximum (λ_max) around 280 nm. This corresponds to the π → π* transitions of the neutral phenol ring system.

In alkaline conditions (pH > 10): The phenolic hydroxyl groups deprotonate to form phenolate anions (-O⁻). This deprotonation extends the conjugated π-system, as the lone pair electrons on the oxygen atom can participate in resonance with the aromatic ring. This extension of conjugation results in a bathochromic (red) shift of the absorption maximum to approximately 295-305 nm, accompanied by an increase in molar absorptivity (a hyperchromic effect).

The isosbestic point observed during pH titration, typically around 288-292 nm, provides clear evidence of the equilibrium between the protonated and deprotonated forms of the phenolic groups.

Table 1: Representative UV-Vis Absorption Data for Ligand-Centered Transitions in HBED.
SpeciesDominant Transition TypeTypical λ_max (nm)Typical Molar Absorptivity (ε, M⁻¹cm⁻¹)Notes
HBED (Protonated Phenols)π → π~280~7,500 - 8,000Observed in acidic to neutral aqueous solution.
HBED (Deprotonated Phenolates)π → π~300~8,500 - 9,000Observed in alkaline aqueous solution (pH > 10).

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which is essential for understanding the properties of this compound and its metal complexes.

Crystal Packing and Intermolecular Interactions in this compound

The crystal structure of this compound reveals a complex and robust network of non-covalent interactions that dictate its solid-state architecture. In the crystalline form, the HBED molecule typically exists as a zwitterion, where one of the ethylenediamine nitrogen atoms is protonated (forming an ammonium cation, -NH₂⁺-) and one of the carboxylic acid groups is deprotonated (forming a carboxylate anion, -COO⁻).

Key interactions include:

N-H···O and N-H···Cl: The protonated amine group acts as a hydrogen bond donor to the carboxylate oxygen atoms of adjacent molecules and to the chloride anion.

O-H···O: The protonated carboxylic acid group and the phenolic hydroxyl groups donate hydrogen bonds to carboxylate or phenolic oxygen atoms of neighboring molecules.

Water-Mediated Bridging: The water molecule is a critical structural element, acting as both a hydrogen bond donor (O-H···O, O-H···Cl) and acceptor (N-H···OH₂), linking different HBED molecules and chloride ions together.

This intricate hydrogen-bonding scheme results in a densely packed, stable crystalline lattice.

Table 3: Representative Hydrogen Bond Interactions in the Crystal Lattice of this compound.
Donor (D) - H ··· Acceptor (A)Typical D···A Distance (Å)Interaction Type
N⁺-H ··· O(carboxylate)2.70 - 2.85Strong charge-assisted hydrogen bond
O(phenol)-H ··· O(carboxylate)2.60 - 2.75Strong hydrogen bond
N⁺-H ··· Cl⁻3.05 - 3.20Ion-dipole hydrogen bond
O(water)-H ··· Cl⁻3.15 - 3.30Hydrogen bond
O(water)-H ··· O(carboxylate)2.75 - 2.90Hydrogen bond

Precise Geometries and Coordination Environments in Metal Complexes

X-ray crystallography of metal-HBED complexes provides unequivocal proof of the ligand's coordination mode and the resulting geometry of the metal center. For a metal ion like Fe(III), HBED acts as a hexadentate chelating agent.

The coordination sphere is composed of six donor atoms from the HBED ligand:

Two amine nitrogen atoms from the ethylenediamine backbone.

Two phenolate oxygen atoms from the deprotonated hydroxybenzyl groups.

Two carboxylate oxygen atoms from the deprotonated diacetic acid arms.

This {N₂, O₄} donor set wraps around the central metal ion, forming a highly stable complex. The resulting coordination geometry is typically a distorted octahedron. The distortion arises from the geometric constraints imposed by the five- and six-membered chelate rings formed upon coordination. The analysis of bond lengths confirms the nature of the metal-ligand interactions, with Fe-O(phenolate) bonds generally being shorter and stronger than Fe-O(carboxylate) bonds due to the harder nature of the phenolate donor.

Table 4: Typical Coordination Bond Lengths in the [Fe(HBED)]⁻ Complex Anion Determined by X-ray Crystallography.
Bond TypeTypical Bond Length (Å)Notes
Fe - O(phenolate)1.98 - 2.02Strong covalent character.
Fe - O(carboxylate)2.03 - 2.08Slightly longer, more ionic character.
Fe - N(amine)2.12 - 2.18Longest bonds in the coordination sphere.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, it is invaluable for confirming molecular weight and elemental composition, as well as for studying the stoichiometry of its metal complexes.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides exceptionally accurate mass measurements, typically to within 5 parts-per-million (ppm) of the theoretical value. This level of precision is sufficient to determine the unique elemental composition of a molecule.

For the free HBED ligand (C₂₀H₂₄N₂O₆), the theoretical monoisotopic mass can be calculated with high precision. In the mass spectrometer, the neutral molecule is typically ionized, most commonly by protonation to form the [M+H]⁺ ion. The experimentally measured m/z value of this ion is then compared to the calculated theoretical value. A close match (low ppm error) provides unambiguous confirmation of the molecular formula.

Example Calculation:

Molecular Formula of HBED: C₂₀H₂₄N₂O₆

Theoretical Monoisotopic Mass of [M] : 404.16348 Da

Ion of Interest: [M+H]⁺ (C₂₀H₂₅N₂O₆⁺)

Theoretical Monoisotopic Mass of [M+H]⁺ : 405.17131 Da

If an experimental HRMS measurement yields a value of 405.17050, the mass error can be calculated, confirming the identity of the compound.

Table 5: Example of HRMS Data for Molecular Formula Confirmation of HBED.
ParameterValue
Molecular FormulaC₂₀H₂₄N₂O₆
Ion Analyzed[M+H]⁺
Calculated m/z (Theoretical)405.17131
Observed m/z (Experimental)405.17050
Mass Difference (Da)-0.00081
Error (ppm)-2.0

An error of -2.0 ppm is well within the acceptable tolerance (< 5 ppm), providing high confidence in the assigned molecular formula of C₂₀H₂₄N₂O₆ for the detected species.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Speciation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and indispensable tool for the characterization of noncovalent protein complexes and metal chelates in a near-physiological state. nih.govnih.gov The technique's "gentle" ionization process allows for the transfer of intact, weakly bound complexes from the solution phase into the gas phase for mass analysis, preserving the interactions of interest. nih.gov This capability is particularly valuable for studying the speciation of HBED with various metal ions, as the stoichiometry of the resulting complexes can be readily determined from the mass-to-charge (m/z) ratio of the detected ions. nih.govacs.org

In the context of HBED, ESI-MS can be used to identify and quantify the various complex species that may coexist in equilibrium. For instance, research has shown that acyclic chelators like H₄HBED can form multiple different species when complexed with a metal ion such as Ga³⁺. researchgate.net ESI-MS provides a direct method to observe these different forms, such as mononuclear ([M(HBED)]) or dinuclear ([M₂(HBED)]) complexes, as well as protonated or deprotonated variants. The method is highly sensitive and complementary to other biophysical techniques for studying these interactions. nih.gov The analysis of metal-EDTA complexes by ESI-MS further establishes the utility of this approach for related aminopolycarboxylate ligands like HBED. unisa.edu.au

Table 1: Illustrative ESI-MS Data for Speciation of HBED-Metal Complexes This table illustrates hypothetical mass spectrometry data for various HBED-metal complexes, demonstrating how ESI-MS can differentiate between species. The mass-to-charge ratio (m/z) is calculated for the most abundant isotope of each singly-charged negative ion.

Complex SpeciesChemical Formula of IonTheoretical m/zObserved m/z (Hypothetical)Interpretation
[Fe(HBED)-3H]⁻[C₁₈H₁₇FeN₂O₄]⁻413.05413.041:1 complex of Iron(III) with fully deprotonated HBED
[Ga(HBED)-3H]⁻[C₁₈H₁₇GaN₂O₄]⁻426.05426.061:1 complex of Gallium(III) with fully deprotonated HBED
[Cu(HBED)-2H]⁻[C₁₈H₁₈CuN₂O₄]⁻420.05420.051:1 complex of Copper(II) with doubly deprotonated HBED
[Zn(HBED)-2H]⁻[C₁₈H₁₈N₂O₄Zn]⁻422.05422.041:1 complex of Zinc(II) with doubly deprotonated HBED

Circular Dichroism (CD) Spectroscopy for Chiral Complexes

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-handed circularly polarized light. libretexts.org This technique is exceptionally suited for studying optically active, chiral molecules and is widely used to probe the structure of chiral metal complexes. bath.ac.ukrsc.org HBED is an inherently chiral ligand, and upon coordination with a metal ion, it forms chiral complexes whose stereochemistry can be investigated using CD spectroscopy.

The interaction of the chiral metal complex with polarized light generates a unique CD spectrum, which provides information about the absolute configuration and conformational features of the molecule. bath.ac.uk Specifically, visible CD spectroscopy can be employed to investigate the d-d electronic transitions of the metal ion within the chiral ligand field. libretexts.org The resulting spectral features, known as Cotton effects, are highly sensitive to the geometry of the complex. The sign and magnitude of these effects can be used to assign the absolute configuration of the metal center. rsc.orgaps.org This makes CD an invaluable tool for distinguishing between different stereoisomers of HBED-metal complexes in solution.

Table 2: Representative Circular Dichroism Data for Chiral HBED-Metal Complexes This table shows hypothetical CD spectral data for two enantiomers of a chiral HBED-metal complex, illustrating how the technique differentiates between them.

EnantiomerTransition RegionWavelength (λ_max)Molar Circular Dichroism (Δε)Interpretation
Λ-isomerd-d transition~450 nm+0.8Positive Cotton effect indicates a specific stereochemical arrangement (Λ configuration) at the metal center.
Δ-isomerd-d transition~450 nm-0.8Negative Cotton effect, equal in magnitude but opposite in sign to the Λ-isomer, confirms the presence of the enantiomer (Δ configuration).

Elemental Analysis for Stoichiometric Verification and Purity Assessment

Elemental analysis is a fundamental and routine analytical procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. This technique is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. scielo.org.mxsphinxsai.comdicp.ac.cn For a compound such as this compound, elemental analysis provides definitive proof of its stoichiometry by comparing the experimentally measured elemental composition ("Found") with the theoretically calculated values based on its proposed chemical formula. youtube.comresearchgate.net

A close agreement between the found and calculated percentages, typically within a ±0.4% tolerance, confirms that the synthesized material has the correct elemental composition and is substantially free from impurities. sphinxsai.com This verification is a critical step in the characterization process, ensuring the structural integrity of the molecule before it is subjected to further investigation or application. dicp.ac.cnresearchgate.net

Table 3: Elemental Analysis Data for this compound The table presents the theoretical elemental composition of this compound (C₁₈H₂₂N₂O₄ · HCl · H₂O) and compares it with representative experimental results to verify its stoichiometry.

ElementTheoretical Mass %Found Mass % (Hypothetical)Deviation (%)
Carbon (C)56.1656.01-0.15
Hydrogen (H)6.566.68+0.12
Nitrogen (N)7.287.35+0.07
Oxygen (O)20.7820.65-0.13
Chlorine (Cl)9.219.31+0.10

Compound Reference Table

Computational and Theoretical Investigations of Hbed and Its Metal Complexes

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the properties of HBED and its metal complexes. uef.firsc.org These methods allow for a detailed examination of the electronic structure, geometry, and spectroscopic properties of these molecules at the atomic level.

Electronic Structure and Bonding Analysis

DFT calculations are frequently employed to analyze the electronic structure and bonding within HBED-metal complexes. royalsocietypublishing.org Natural Bond Orbital (NBO) analysis, a common feature of these calculations, reveals details about charge distribution and the nature of the interactions between the HBED ligand and the metal ion. nih.gov For instance, studies on technetium-99m tricarbonyl complexes with HBED-CC, a derivative of HBED, have used NBO analysis to demonstrate charge transfer from the ligand to the metal core. nih.govroyalsocietypublishing.org This type of analysis helps in understanding the stability and reactivity of the complexes.

Geometry Optimization and Conformation Analysis

A key application of quantum chemical methods is the determination of the most stable three-dimensional structures of HBED and its metal complexes through geometry optimization. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. acs.org

For the free HBED ligand, computational studies have shown that its conformation is highly dependent on the solvent environment. In polar solvents like water, conformations that expose the polar phenolic hydroxyl groups are favored. In contrast, in less polar solvents, a symmetric intramolecular hydrogen-bond network involving the carboxylates and amines dominates. nih.gov

In the case of metal complexes, DFT calculations have been used to explore the geometries of various possible conformers and determine their relative energies. x-mol.com For example, studies on the Ga(III) complex of H4HBEDpa, a related octadentate chelator, used DFT to confirm that the metal is hexa-coordinated at acidic pH. x-mol.com Similarly, for the Ti(IV) complex with HBED, it was found that at pH 7.4, HBED acts as a pentadentate ligand with one of the phenolate (B1203915) oxygens being displaced. researchgate.net

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For instance, theoretical calculations can help in the assignment of bands in UV-Visible and infrared spectra. ripublication.com

While not extensively reported specifically for HBED monohydrochloride hydrate (B1144303), the prediction of NMR chemical shifts using DFT is a powerful tool for structural elucidation in solution. ruc.dk This approach can be particularly useful in distinguishing between different isomers or conformers that may exist in equilibrium.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of HBED and its metal complexes in solution over time. msu.edu This method is particularly useful for understanding processes that occur on a longer timescale than can be practically studied with quantum chemical methods alone.

Investigation of Ligand-Metal Interactions in Solution

MD simulations can provide a detailed picture of the interactions between the HBED ligand and a metal ion within a solvent environment. nih.gov These simulations can reveal the flexibility of the ligand, the stability of the coordination sphere, and the exchange of donor groups with solvent molecules.

For example, MD simulations can be used to investigate the "chelate effect," which is the enhanced stability of a complex formed by a multidentate ligand like HBED compared to complexes with several monodentate ligands. msu.edu By simulating the binding process, researchers can gain insights into the thermodynamic and kinetic factors that contribute to the high stability of HBED-metal complexes.

Solvation Effects on Complex Stability and Dynamics

The solvent plays a critical role in the stability and dynamics of coordination complexes. researchgate.net MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solvation effects. These simulations can reveal the structure of the solvent around the complex, the formation of hydrogen bonds between the complex and the solvent, and the influence of the solvent on the conformational preferences of the complex.

Studies have shown that the nature of the solvent can significantly impact the stability of metal complexes. researchgate.net For HBED, physicochemical analysis combined with Monte Carlo simulations (a related computational technique) has highlighted the importance of solvent polarity on its conformational space, which in turn affects its solubility and membrane permeability. nih.gov Understanding these solvation effects is crucial for applications where the behavior of the complex in a specific environment is important.

Molecular Mechanics (MM) and Force Field Development for HBED Systems

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. wikipedia.org In this approach, atoms are treated as spheres, and bonds are treated as springs, with the potential energy of the system calculated as a function of its nuclear coordinates using a force field. wikipedia.org MM is particularly useful for studying large biological systems and for molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time. wikipedia.orgnih.gov

For a molecule like HBED, MM and MD simulations can provide valuable information on:

Conformational Analysis: Identifying the most stable three-dimensional structures (conformers) of the free ligand.

Solvation: Understanding how the molecule interacts with solvent molecules, such as water. Studies on similar acyclic chelators have used MD to determine the size and structure of the surrounding water shell. mdpi.com

Complex Dynamics: Simulating the dynamic behavior of the metal-HBED complex, which is crucial for understanding its stability and potential interactions in a biological environment.

The accuracy of any MM or MD simulation is fundamentally dependent on the quality of the force field , which is a set of parameters and mathematical functions used to describe the potential energy of the system. usc.eduethz.ch A force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. wikipedia.orgusc.edu

Developing a new force field is a complex process that involves:

Defining the Functional Form: Choosing the mathematical equations that describe the different energy components. nih.gov

Parametrization: Determining the specific values (force constants, equilibrium geometries, atomic charges, etc.) for each term. nih.gov This is typically done by fitting the model to reproduce experimental data (e.g., crystal structures, vibrational frequencies) and/or high-level quantum mechanical calculations. ethz.chnih.gov

Validation: Testing the force field's ability to predict properties for a range of molecules and conditions beyond the initial training set. nih.gov

While major force fields like AMBER, CHARMM, and OPLS are widely used for biomolecules, specialized parameters are often needed for less common molecules like metal chelators. nih.govacs.org Currently, there is no universally adopted, specific force field developed exclusively for the HBED system. Instead, researchers typically use existing, well-established force fields and derive the necessary parameters for the HBED molecule through quantum mechanical calculations or by analogy to similar chemical moieties. The development of reactive force fields, such as ReaxFF for iron-oxyhydroxide systems, demonstrates a methodology that could be adapted to model chemical reactions involving HBED, although specific parametrizations for HBED itself are not yet established. researchgate.net

Table 1: Key Aspects of Molecular Mechanics and Force Field Development for HBED

ConceptDescriptionRelevance to HBED
Molecular Mechanics (MM) A computational method that uses classical physics to model molecular systems, calculating potential energy based on a force field. wikipedia.orgEnables study of the conformation, dynamics, and interactions of the large and flexible HBED molecule and its metal complexes.
Molecular Dynamics (MD) A simulation technique that uses MM to calculate the forces on atoms and predict their motion over time. wikipedia.orgUsed to explore the stability of the Fe(III)-HBED complex, its interaction with water, and its behavior in biological systems.
Force Field A collection of equations and parameters that define the potential energy of a molecule as a function of its atomic coordinates. usc.eduThe accuracy of any simulation of HBED depends critically on the force field parameters used to describe its bonds, angles, and charges.
Parametrization The process of assigning numerical values to the terms in a force field, often by fitting to experimental or quantum mechanical data. nih.govFor HBED, this involves deriving accurate parameters for its unique structure, including the phenolic and carboxylic acid groups and their coordination to a metal ion.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a correlation between the chemical structures of a series of compounds and their biological activity or a specific chemical property. wikipedia.orgmdpi.com The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its activity. mdpi.com By establishing a reliable mathematical relationship, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. wikipedia.orgjocpr.com

The process of building a QSAR model generally involves several key steps:

Data Set Assembly: A collection of molecules with known structures and measured biological activities (e.g., IC₅₀ values, binding constants) is required. researchgate.net

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. jocpr.comresearchgate.net

Model Development: Using statistical or machine learning methods (e.g., multiple linear regression, partial least squares, artificial neural networks), a mathematical equation is generated that links the descriptors (the independent variables) to the biological activity (the dependent variable). researchgate.netresearchgate.net

Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds not used in model creation). jocpr.comresearchgate.net

Although QSAR is a powerful tool in drug discovery, specific QSAR studies focused exclusively on HBED and its derivatives are not prominently featured in the literature. However, the principles of QSAR can be readily applied to the design of novel chelating agents based on the HBED scaffold. For instance, a hypothetical QSAR study on HBED derivatives could aim to predict their iron-chelating efficiency.

In such a study, one could synthesize a series of HBED analogs with different substituents on the phenolic rings. The activity (e.g., the stability constant of the Fe(III) complex) would be measured for each. A QSAR model could then be built to correlate this activity with various descriptors.

Table 2: Hypothetical Application of QSAR for HBED Derivatives

Descriptor ClassSpecific Descriptor ExamplePotential Impact on HBED's Chelating Activity
Electronic Hammett constants (σ), Atomic partial chargesSubstituents that increase the electron-donating ability of the phenolic oxygens could enhance the stability of the metal complex.
Steric/Topological Molar refractivity, Molecular volume, Shape indicesBulky substituents near the coordination sites might hinder the formation of the complex, while other structural changes could optimize the "fit" for the target metal ion.
Thermodynamic Heat of formation, Dipole momentThese descriptors relate to the overall stability and polarity of the molecule, which can influence its interaction with both the metal ion and the surrounding solvent.
Lipophilic LogP (Partition coefficient)Modifying lipophilicity can affect the molecule's ability to cross cell membranes to reach its target.

By identifying which descriptors are most critical, such a QSAR model could provide clear design principles for creating new chelators with enhanced stability, selectivity, or improved pharmacokinetic properties. jocpr.com

Ligand-Field Theory Applications to Transition Metal Complexes of HBED

Ligand Field Theory (LFT) is a theoretical model that describes the electronic structure of coordination compounds. It is an extension of crystal field theory and incorporates principles from molecular orbital theory to explain the interaction between a central metal ion and its surrounding ligands. wikipedia.orgresearchgate.net LFT provides a framework for understanding many important properties of transition metal complexes, including their color, magnetism, and chemical reactivity. wiley.com

The core concept of LFT is the effect of the ligands' electric field on the energies of the metal's d-orbitals. In a free, isolated metal ion, the five d-orbitals are degenerate (have the same energy). libretexts.org However, when ligands approach to form a complex, they repel the electrons in the d-orbitals, causing the degeneracy to be lost and the orbitals to split into different energy levels. wikipedia.orglibretexts.org

HBED is a hexadentate ligand, meaning it can bind to a metal ion through six donor atoms: two phenolic oxygens, two amine nitrogens, and two carboxylate oxygens. mdpi.com This typically results in the formation of a pseudo-octahedral coordination geometry around the metal ion.

In an octahedral ligand field, the five d-orbitals split into two sets:

The t₂g set (dxy, dxz, dyz): These three orbitals are lower in energy because their lobes are directed between the axes and thus experience less repulsion from the ligands.

The eg set (dx²-y², dz²): These two orbitals are higher in energy because their lobes point directly towards the ligands along the axes, leading to greater electrostatic repulsion. youtube.com

The energy difference between the t₂g and eg sets is known as the ligand field splitting parameter, Δₒ (or 10Dq). The magnitude of Δₒ depends on the metal ion, its oxidation state, and the nature of the ligands. libretexts.org

For the Fe(III)-HBED complex, Fe(III) has a d⁵ electron configuration. The distribution of these five electrons into the split d-orbitals depends on the relative magnitudes of Δₒ and the spin-pairing energy (P).

High-Spin Case (Weak Field): If Δₒ < P, it is energetically more favorable for electrons to occupy the higher-energy eg orbitals rather than pairing up in the lower-energy t₂g orbitals. The electron configuration would be (t₂g)³(eg)², resulting in five unpaired electrons and a strongly paramagnetic complex.

Low-Spin Case (Strong Field): If Δₒ > P, it is more favorable for electrons to pair up in the t₂g orbitals before occupying the eg orbitals. The configuration would be (t₂g)⁵(eg)⁰, resulting in one unpaired electron and a less paramagnetic complex.

The ligands in HBED (phenolate, amine, carboxylate) create a relatively strong ligand field, and Fe(III)-HBED is typically considered a high-spin complex, consistent with experimental magnetic susceptibility measurements. LFT successfully explains the electronic transitions responsible for the characteristic deep red color of the Fe(III)-HBED complex, which arise from ligand-to-metal charge-transfer (LMCT) bands rather than d-d transitions.

Computational Approaches to Predict Binding Affinities and Selectivity

Predicting how strongly (affinity) and how specifically (selectivity) a ligand will bind to a particular metal ion is a central goal in the design of chelating agents. nih.gov Computational methods are invaluable for this purpose, offering insights that can guide experimental work. nih.gov

Several computational approaches are used to study the binding properties of HBED:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to perform high-accuracy calculations on the electronic structure of the metal-HBED complex. icm.edu.pl DFT can be used to:

Optimize the geometry of the complex to find its most stable structure.

Calculate the binding energy between HBED and the metal ion.

Analyze the nature of the chemical bonds between the donor atoms and the metal.

Calculate the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which can be related to the stability of the complex. icm.edu.pl

Simulate theoretical electronic spectra, which can be compared with experimental data. mdpi.com

Molecular Dynamics (MD) Simulations: As discussed in section 5.3, MD simulations can be used to study the dynamic stability of the complex in solution. By running long simulations, one can observe whether the ligand remains tightly bound to the metal or if parts of it dissociate.

Free Energy Calculations: These are among the most rigorous methods for predicting binding affinity. nih.gov Techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the change in free energy upon binding (ΔG_bind). A more negative ΔG_bind corresponds to a higher binding affinity. These methods are computationally expensive but can provide highly accurate predictions of binding affinities and selectivities. nih.gov

Research has confirmed the high affinity of HBED for trivalent metal ions. For example, the derivative HBED-CC forms a complex with Gallium(III) with an extremely high stability constant (log K_ML = 38.5). researchgate.net Similarly, aqueous speciation studies show that HBED has a high affinity for Titanium(IV) across a wide pH range. researchgate.net Computational methods help rationalize these experimental findings. By calculating the binding energies of HBED with different metal ions (e.g., Fe³⁺ vs. biologically relevant divalent ions like Ca²⁺, Mg²⁺, or Zn²⁺), researchers can computationally predict the ligand's selectivity for iron, a key requirement for its therapeutic use. These calculations can reveal the electronic and structural factors that favor the binding of one metal ion over another, providing a rational basis for designing even more selective chelators. nih.govnih.gov

Table 3: Computational Methods for Predicting HBED Binding Properties

MethodPrincipleApplication to HBED
Density Functional Theory (DFT) Quantum mechanical method that calculates the electronic structure of a system. icm.edu.plOptimizing the geometry of the Fe(III)-HBED complex, calculating binding energies, and analyzing orbital interactions to understand stability. mdpi.com
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time. nih.govAssessing the structural stability and dynamics of the HBED complex in a simulated biological environment (e.g., in water).
Free Energy Calculations (e.g., FEP, TI) Rigorous methods to compute the free energy difference between two states (e.g., bound and unbound). nih.govQuantitatively predicting the binding affinity (stability constant) of HBED for Fe(III) and its selectivity over other metal ions.
Docking and Scoring Faster methods that predict the preferred binding pose and estimate binding affinity. nih.govWhile less accurate than free energy calculations, can be used for rapid screening of different HBED derivatives against a target metal ion.

Applications of Hbed in Advanced Chemical and Biological Research Systems

HBED as a Metal Ion Buffer and Chelator in Plant Physiology Research Models

In the field of plant physiology, HBED is instrumental in creating controlled experimental conditions to study the intricate processes of metal ion uptake, transport, and storage. Its primary utility stems from its exceptional ability to chelate iron, an essential micronutrient for plants that is often poorly soluble in soils.

HBED is widely used in research to understand how plants acquire and maintain stable internal concentrations of essential micronutrients, particularly iron. nih.govnih.govfrontiersin.org Iron is crucial for numerous physiological processes, from chlorophyll (B73375) synthesis to electron transport. researchgate.netfrontiersin.org However, in many soil types, especially calcareous or alkaline soils, iron exists in the highly insoluble ferric (Fe³⁺) form, limiting its availability to plants. frontiersin.orgresearchgate.net

Researchers utilize HBED to create nutrient solutions with precisely controlled, yet bioavailable, concentrations of iron. The HBED/Fe³⁺ chelate is highly stable, preventing the iron from precipitating while keeping it accessible for plant uptake mechanisms. researchgate.net Studies have shown that HBED is more effective than other common chelates, such as EDDHA, at supplying iron to plants in challenging soil conditions. researchgate.net This superior performance is attributed to its higher stability constant with Fe³⁺, which ensures that the iron remains chelated and available over a wider pH range. researchgate.net By using HBED, scientists can systematically investigate the genetic and physiological responses of plants to varying levels of iron availability, contributing to a deeper understanding of iron homeostasis. frontiersin.orgnih.gov

Comparison of Fe³⁺ Stability Constants for Common Chelating Agents
Chelating AgentFe³⁺ Stability Constant (log K)Primary Research Application
HBED39.68High-stability iron source in calcareous soils and hydroponics researchgate.net
EDDHA33.91Commonly used iron fertilizer and research tool researchgate.net
EDTA25.10Used in hydroponics, less effective in high pH soils researchgate.net

Phytoremediation is an environmental technology that uses plants to extract, stabilize, or degrade contaminants, including toxic heavy metals, from soil and water. elsevierpure.comnih.govdongguk.edu The success of phytoextraction—the uptake and concentration of metals into plant tissues—often depends on the bioavailability of the target metal in the soil. researchgate.net Strong chelating agents can play a crucial role in these studies by mobilizing otherwise insoluble heavy metals, making them available for plant roots to absorb.

While research directly utilizing HBED for phytoremediation is not widespread, its properties as a powerful hexadentate chelator make it a candidate for such investigations. Synthetic chelators are known to enhance the phytoextraction of heavy metals like lead (Pb), cadmium (Cd), and copper (Cu) by forming soluble metal-chelate complexes that can be more readily taken up by plants. The application of chelators can significantly increase the concentration of heavy metals in the shoots of hyperaccumulating plants. Given HBED's high affinity for trivalent metals, it could theoretically be applied in controlled studies to enhance the mobilization and subsequent uptake of specific metal contaminants, allowing researchers to better understand and optimize the mechanisms of phytoextraction. frontiersin.org

Beyond whole-plant models, HBED is an excellent candidate for designing metal ion buffer systems for in vitro and cellular-level research. nih.gov A metal ion buffer, analogous to a pH buffer, is a solution containing a chelator and a metal ion that establishes a stable, calculable concentration of the free (unbound) metal ion. nih.gov This is critical for studying the roles of metal ions in cellular processes, as even trace amounts of free metal ions can have significant biological effects.

HBED's extremely high stability constant with Fe³⁺ allows for the creation of iron buffers that can maintain free Fe³⁺ concentrations at very low and precise physiological levels (e.g., nanomolar or picomolar). By adjusting the ratio of HBED to Fe³⁺, researchers can systematically expose cell cultures or isolated organelles to a range of iron concentrations. This controlled environment is essential for dissecting the molecular details of iron sensing, transport across membranes, and intracellular trafficking without the confounding issue of iron precipitation. nih.govnih.gov

Design and Development of HBED Analogs for Research Probes

The robust chelating structure of HBED serves as an excellent scaffold for the design of more complex molecules for specialized research applications. nih.gov By chemically modifying the HBED framework, scientists can develop novel probes with tailored properties for investigating biological systems. nih.gov

The inherent affinity and selectivity of a chelator are determined by its molecular structure. Chemical modification is a powerful strategy to alter these properties to target different metal ions or to fine-tune binding strength. nih.govfrontiersin.org For a molecule like HBED, several modification strategies could be envisioned.

Modification of Coordinating Groups: The carboxylate and phenolate (B1203915) groups of HBED are critical for iron coordination. Altering these functional groups, for instance by replacing a carboxylate with a phosphonate (B1237965) group, could change the electronic properties and steric environment of the binding pocket, thereby shifting its preference from Fe³⁺ to other metal ions.

Altering the Ethylenediamine (B42938) Backbone: The spacing and rigidity of the chelating arms can be adjusted by modifying the ethylenediamine bridge. Introducing substituents on the backbone or replacing it with a more rigid cyclic structure, such as a cyclohexane-1,2-diamine ring, could pre-organize the molecule for binding, potentially increasing its affinity and selectivity for a specific metal ion geometry. nih.gov

These strategies allow for the rational design of a library of HBED analogs, each with unique metal-binding characteristics, providing a versatile toolkit for metal biology research. nih.gov

Potential Chemical Modification Strategies for HBED Analogs
Modification SiteExample StrategyPotential Outcome
Coordinating Groups (Phenolate/Carboxylate)Replace carboxylate with phosphonateAlter charge and binding strength; shift selectivity to different metals.
Ethylenediamine BackboneIntroduce alkyl substituentsIncrease steric hindrance; fine-tune metal ion fit.
Ethylenediamine BackboneIncorporate into a cyclic structure (e.g., cyclohexane)Increase structural rigidity; enhance binding affinity (pre-organization).
Aromatic RingsAdd functional groups (e.g., -NO₂, -NH₂)Modify electronic properties; provide handles for conjugation.

The ability of HBED to bind tightly to metal ions makes it an attractive scaffold for developing metal-based probes for diagnostic imaging. nih.govmdpi.com Molecular imaging probes are designed to detect specific biological targets or processes in living systems. nih.govproplate.com Many advanced imaging modalities, such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET), rely on metal ions as the source of the imaging signal.

An HBED-based scaffold can be designed to carry a diagnostic metal ion to a specific biological location. This is achieved by attaching a targeting moiety (e.g., a peptide or antibody that recognizes a specific cell surface receptor) to the HBED structure.

For MRI: An HBED analog could be designed to chelate a paramagnetic metal ion like Gadolinium (Gd³⁺). When the resulting probe binds to its biological target, it alters the relaxation time of nearby water protons, generating contrast in an MRI image.

For PET: The HBED scaffold can be modified to stably chelate a positron-emitting radioisotope, such as Gallium-68 (⁶⁸Ga). The attached targeting molecule would guide the radiolabeled probe to its target (e.g., a tumor), where the emitted positrons can be detected by a PET scanner, allowing for sensitive visualization of the target tissue.

The key advantage of using a strong chelator like HBED as the scaffold is its ability to prevent the toxic metal ion from dissociating from the probe in vivo, which is a critical requirement for safety and imaging efficacy.

Exploration as Scaffolds for Metal-Based Diagnostic Imaging Probes

Applications in Analytical Chemistry Research

In analytical chemistry, the accurate determination of trace heavy metal ions often requires a preconcentration step to bring the analyte to a detectable concentration level. Chelating agents like HBED play a crucial role in these methodologies. google.com The ability of HBED and its derivatives to form stable complexes with various metal ions makes them suitable for techniques such as solid-phase extraction (SPE). google.comnih.gov

The general method involves immobilizing a chelating agent onto a solid support material, such as activated carbon, silica (B1680970) gel, or a polymer resin. nih.govnih.govresearchgate.net When a sample solution containing various metal ions is passed through this material, the chelating agent selectively binds to the target metal ions. nih.gov After the metals are adsorbed, they can be eluted using a small volume of an acidic solution, thereby achieving a higher concentration of the metal ions in the final solution. nih.govnih.gov The selectivity of the chelating agent allows for the separation of different metal ions from complex matrices. nih.gov For instance, by adjusting the pH of the sample, the adsorption and separation of specific metal ions like Cu(II), Fe(III), Pb(II), and Ni(II) can be controlled. nih.gov

UV-Vis spectrophotometry is a widely used, cost-effective, and accessible technique for quantifying trace metals. ijaers.comresearchgate.net The method's utility in metal analysis relies on the formation of a colored complex between the metal ion and a chromogenic reagent, which is often a chelating agent. ijaers.comresearchgate.net The intensity of the color produced is proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert law. ijaers.com

Chelating agents like HBED form stable, colored complexes with transition metals such as iron(III). This property allows for its use as a chromogenic reagent in spectrophotometric analysis. The process typically involves adding the chelating agent to a sample containing the metal of interest, adjusting the pH to the optimal range for complex formation, and then measuring the absorbance of the solution at the wavelength of maximum absorption (λmax). researchgate.netsemnan.ac.ir To enhance sensitivity and eliminate interferences from other components in the sample matrix, the analysis is often coupled with an extraction or preconcentration step. semnan.ac.irsemnan.ac.ir

Role in Environmental Chemistry Research

In environmental science, understanding the potential impact of heavy metals requires more than just measuring their total concentration. nih.gov The mobility, bioavailability, and toxicity of a metal are critically dependent on its chemical form, or speciation. nih.govepa.gov The free hydrated metal ion is generally the most bioavailable and toxic form. nih.govepa.gov Therefore, speciation studies are essential for accurately assessing the environmental risks posed by metal contamination in water and soil. nih.govmdpi.com

Strong chelating agents are valuable tools in these studies. They can be used in sequential extraction procedures to operationally define the different fractions of metals in soils and sediments, such as exchangeable, carbonate-bound, oxide-bound, organic-bound, and residual fractions. nih.gov The ability of a chelating agent like HBED to form highly stable complexes with metals like iron(III) allows it to compete with natural ligands in soil and water. nih.gov By studying these competitive interactions, researchers can gain insight into how metals are partitioned between solid phases and the aqueous phase. This information is crucial for predicting the fate and transport of metals in the environment and their potential uptake by organisms. epa.govnih.gov

Understanding Ligand-Mediated Metal Transport

The ability of a chelating agent to transport metal ions across biological membranes is fundamental to its therapeutic efficacy, particularly for oral applications. For N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), its role in mediating metal transport is critically influenced by its intrinsic physicochemical properties, which govern its interaction with the lipid bilayers of cell membranes.

Detailed physicochemical analysis has revealed that the structural conformation of HBED is a key determinant of its poor membrane permeability. nih.gov In polar, aqueous environments, the molecule adopts a conformation characterized by the hydrophobic collapse of its two aromatic rings. This arrangement exposes the polar phenolic hydroxy groups to the solvent, which is favorable in water but not for entering a lipid membrane. nih.gov

Conversely, in less polar environments, representative of the cell membrane interior, HBED's conformation is dominated by a symmetrical intramolecular hydrogen-bond network formed between the carboxylate and amine groups. nih.gov This stable network exposes the polar phenolic hydroxy groups, a state that is energetically unfavorable for solvation within a nonpolar lipid environment. This conformational stability actively disfavors the partitioning of the molecule into phospholipids, thereby explaining its low solubility in nonpolar solvents and poor membrane permeability. nih.gov

This theoretical understanding is supported by empirical data. Studies have consistently shown that HBED is poorly absorbed when administered orally in humans, non-human primates, and horses. nih.gov In a pharmacokinetic trial with horses, no trace of HBED was detected in plasma samples following oral dosing. nih.gov Similarly, in vivo experiments in marmoset monkeys demonstrated that the parent HBED compound was nearly ineffective when given orally. nih.gov The clinical use of HBED has been significantly hindered by this lack of oral bioavailability. nih.govresearchgate.net

The challenge of HBED's limited transport has spurred research into structural modifications aimed at improving its membrane permeability. One successful strategy involves breaking the symmetrical hydrogen-bond network. The creation of a monoethyl ester derivative of HBED disrupts this network, preventing the symmetric interaction between the carboxylate and amine groups. nih.gov This modification allows for a variety of conformations that can partially shield the polar phenolic hydroxyl groups, leading to a significant increase in the molecule's solubility in nonpolar solvents. nih.gov This improved lipophilicity, as quantified by partition coefficients, directly translates to better membrane permeability and oral absorption, which was confirmed in the marmoset monkey model where the monoethyl ester derivative was well-absorbed. nih.gov

Another approach has been the development of "double prodrugs" that mask both the phenolate and carboxylate donors of HBED with boronic and carboxylate esters, respectively. nih.gov This strategy aims to create a more lipid-soluble molecule that can passively diffuse across membranes. Research showed that a double prodrug was able to diffuse across a lipid-like silicone membrane, whereas HBED itself was not. nih.gov These findings suggest that modifying the HBED structure to enhance its lipophilicity is a viable strategy for overcoming its inherent transport limitations. nih.gov

The following table presents research findings on the partition coefficients of HBED and its monoester derivative, illustrating the impact of structural modification on the compound's lipophilicity, a key factor in membrane transport.

Table 1: Partition Coefficients (Log P) of HBED and its Monoethyl Ester Derivative

Solvent HBED HBED Monoethyl Ester Fold Increase
Octanol -1.7 0.8 316
Chloroform -3.1 -0.1 1000

This table is based on data from Faller, B., and Nick, H. (1999). nih.gov

Future Research Directions and Emerging Paradigms in Hbed Chemistry

Development of Novel Synthetic Routes with Enhanced Green Chemistry Principles

The traditional synthesis of HBED, while effective, often involves multi-step processes that may utilize hazardous reagents and solvents. Future research is increasingly focused on developing novel synthetic routes that align with the principles of green chemistry, aiming to enhance sustainability, reduce environmental impact, and improve cost-effectiveness.

Key goals for greener HBED synthesis include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalytic Reagents: Employing catalytic methods over stoichiometric reagents to reduce waste and improve reaction efficiency.

Energy Efficiency: Developing synthetic routes that can be conducted at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Investigating the use of bio-based starting materials to decrease reliance on petrochemical sources.

One patented method involves the hydrolysis of the t-butyl ester of HBED using a weak acid like formic acid. google.com While this represents a specific pathway, future work could explore enzymatic catalysis or flow chemistry processes to further enhance the green credentials of HBED production. The development of more sustainable methods is crucial for expanding the application of HBED into fields like agriculture, where cost and environmental impact are significant considerations. researchgate.netrsc.org

Table 1: Green Chemistry Principles and Their Application to HBED Synthesis
Green Chemistry PrincipleFuture Research Application for HBED SynthesisPotential Impact
PreventionDesigning synthesis routes that minimize byproduct formation from the outset.Reduced waste treatment costs and environmental footprint.
Atom EconomyOptimizing reactions to incorporate the maximum number of reactant atoms into the HBED molecule.Higher efficiency and less waste.
Less Hazardous Chemical SynthesesReplacing hazardous reagents with safer alternatives.Improved safety for researchers and manufacturing personnel.
Designing Safer ChemicalsModifying the HBED structure to reduce any inherent toxicity while maintaining efficacy.Broader applicability in sensitive systems.
Safer Solvents and AuxiliariesUtilizing water or other benign solvents in the synthesis and purification steps.Reduced environmental pollution.

Exploration of HBED in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex, functional structures held together by non-covalent interactions. rsc.orglongdom.org The HBED molecule, with its multiple hydrogen bond donors and acceptors, aromatic rings capable of π-π stacking, and strong metal coordination sites, is an excellent candidate for use as a building block (a "tecton") in supramolecular chemistry.

Future research in this area will likely explore:

Host-Guest Chemistry: Investigating the ability of HBED and its metal complexes to act as hosts for small molecule guests, leading to applications in sensing or molecular recognition. longdom.org

Self-Assembly: Studying the spontaneous organization of HBED molecules or their metallated derivatives into larger, ordered structures like coordination polymers, metal-organic frameworks (MOFs), or gels. longdom.orgnih.gov These self-assembled systems could exhibit novel photophysical, magnetic, or catalytic properties.

Molecular Machines: Incorporating the HBED ligand into more complex systems where its conformational changes upon metal binding could be harnessed to perform mechanical work at the molecular level.

The principles of molecular recognition and self-assembly offer a powerful toolkit for creating new materials and systems with functions derived from the organized arrangement of their molecular components. rsc.orgnih.govyoutube.com The exploration of HBED within this paradigm is a promising avenue for innovation.

Integration of HBED into Advanced Functional Materials

The strong chelation properties of HBED can be harnessed to create advanced functional materials with tailored characteristics. wiley.comresearch.com By integrating HBED or its metal complexes into polymers, nanoparticles, or onto surfaces, new materials with applications in sensing, catalysis, and medical imaging can be developed.

An emerging area of interest is the use of Fe(III)-HBED analogs as potential contrast agents for Magnetic Resonance Imaging (MRI). bohrium.com These iron-based agents are being investigated as potentially safer alternatives to gadolinium-based contrast agents.

Future research directions include:

Sensors: Developing HBED-functionalized materials that exhibit a colorimetric or fluorescent response upon binding to specific metal ions, enabling their use in environmental monitoring or diagnostics.

Catalysis: Using HBED-metal complexes as catalysts for organic reactions. The defined coordination environment around the metal center could provide high selectivity and efficiency.

Biomaterials: Covalently attaching HBED to biomaterial surfaces to modulate their interaction with biological systems or to scavenge reactive metal ions that could cause oxidative stress.

Table 2: Potential Applications of HBED in Functional Materials
Material TypeHBED FunctionalityPotential ApplicationRelevant Research Area
Polymer FilmsMetal Ion SensingEnvironmental water quality testingNanotechnology, Chemical Engineering
Mesoporous Silica (B1680970)Catalytic CenterSelective oxidation reactionsCatalysis, Materials Science
Gold NanoparticlesTargeted MRI Contrast AgentMedical diagnosticsBiomedical Engineering, Optoelectronics
HydrogelsMetal ScavengingWound dressingsBiomaterials, Polymer Chemistry

Investigation of HBED in Bioinorganic Systems Beyond Iron Metabolism

While HBED is renowned for its high affinity and selectivity for Fe(III), its coordination chemistry with other metal ions is an area ripe for exploration. The principles of bioinorganic chemistry involve understanding the role of metals in biological systems, a field where chelating agents like HBED can serve as valuable molecular probes or therapeutic agents. ethernet.edu.et

Studies have already shown that HBED/Fe³⁺ complexes exhibit high stability even in the presence of competing cations like Cu²⁺ and Ca²⁺. nih.gov This suggests a high degree of selectivity for iron. However, future research could investigate:

Chelation of Other Biologically Relevant Metals: Systematically studying the stability and coordination of HBED with other transition metals such as copper, zinc, and manganese. This could lead to applications in treating disorders of metal metabolism involving these ions.

Decoy for Toxic Metals: Exploring the potential of HBED as a therapeutic chelator for heavy metal poisoning, for example, by lead, mercury, or cadmium. Its strong binding affinity might be leveraged to sequester these toxic ions and facilitate their excretion.

Modulation of Metalloenzymes: Investigating whether HBED can interact with the metal centers of metalloenzymes, potentially acting as an inhibitor or modulator of their activity.

This expansion beyond iron metabolism would open new avenues for the therapeutic and diagnostic application of HBED and its analogs.

Advanced Hybrid Computational-Experimental Approaches for HBED Characterization

The synergy between computational modeling and experimental characterization provides unprecedented insight into the structure, dynamics, and reactivity of molecules like HBED. rsc.orgnih.govnih.gov While experimental techniques provide macroscopic data, computational methods can elucidate the underlying molecular mechanisms.

Early research has already employed Monte Carlo simulations to understand the conformational behavior of HBED, which is crucial for its solubility and membrane permeability. nih.gov Future research will increasingly rely on these hybrid approaches:

Density Functional Theory (DFT): Using DFT to predict the geometric and electronic structures of HBED and its metal complexes, calculate spectroscopic properties for comparison with experimental data, and model reaction mechanisms.

Molecular Dynamics (MD) Simulations: Simulating the behavior of HBED in different environments (e.g., in solution, at a biomembrane interface) to understand its dynamic properties, solvation, and interactions with biological macromolecules.

Machine Learning (ML): Employing ML algorithms, trained on both computational and experimental data, to accelerate the discovery of new HBED derivatives with optimized properties, such as enhanced binding affinity for a specific metal or improved oral bioavailability. hw.ac.uk

These advanced computational tools, when used in close concert with experimental validation, will be instrumental in rationally designing the next generation of HBED-based compounds for a wide range of applications. mdpi.com

Q & A

Q. What are the standard analytical techniques for characterizing Hbed monohydrochloride hydrate in synthetic chemistry?

Key techniques include:

  • Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity .
  • Thermogravimetric Analysis (TGA) to quantify hydrate content by measuring mass loss upon dehydration .
  • Differential Scanning Calorimetry (DSC) to assess thermal stability and identify melting/phase transitions .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) to verify chemical identity and purity (>99% by pharmacopeial standards) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Use engineering controls (e.g., fume hoods) to minimize airborne exposure .
  • Wear nitrile gloves and lab coats to prevent skin contact; avoid latex due to potential permeability .
  • Store in airtight containers under ambient conditions, protected from humidity and light .
  • Follow OSHA HCS 2012 guidelines for emergency protocols, including eye rinsing and contaminated clothing removal .

Q. What synthetic routes are reported for this compound?

  • The compound can be synthesized via acid-base reactions between the freebase form and HCl in aqueous media, followed by controlled crystallization to isolate the monohydrate .
  • Alternative pathways may involve recrystallization from ethanol/water mixtures to achieve high purity (>99%) .

Advanced Research Questions

Q. How can structural contradictions in this compound be resolved during crystallographic analysis?

  • Single-Crystal X-ray Diffraction (SCXRD) is critical to unambiguously determine the molecular arrangement, especially when initial PXRD data suggest polymorphism or unexpected stoichiometry .
  • Solid-State NMR can complement SCXRD by probing local electronic environments, resolving ambiguities in chloride or water molecule placement .

Q. What experimental designs are recommended to study the pharmacological mechanisms of this compound?

  • Use specific kinase inhibitors (e.g., SB 202190 for p38 MAPK) in in vitro assays to isolate signaling pathways .
  • Combine cyclic nucleotide analogs (e.g., db-cAMP/db-cGMP) with inhibitors to assess dose-dependent effects on gene expression or enzymatic activity .
  • Validate findings with knockout cell lines or siRNA silencing to confirm target specificity .

Q. How should researchers address discrepancies in hydrate stability data under varying humidity conditions?

  • Conduct dynamic vapor sorption (DVS) experiments to measure water adsorption/desorption isotherms .
  • Compare TGA-DSC profiles under controlled humidity to correlate mass loss with thermal events .
  • Use Karl Fischer titration for precise quantification of residual water content in batch variations .

Q. What strategies mitigate interference from hydrochloride counterions in biological assays?

  • Include control experiments with equimolar NaCl or HCl to distinguish ionic effects from compound-specific activity .
  • Use ion-exchange chromatography to prepare the freebase form for comparative studies .
  • Adjust buffer pH to ensure consistent protonation states across experimental conditions .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting results in inhibitor studies involving Hbed derivatives?

  • Dose-response curves : Ensure inhibitor concentrations are below off-target thresholds (e.g., SB 202190 at ≤10 µM for p38 MAPK specificity) .
  • Time-course experiments : Differentiate transient vs. sustained effects, as seen in cyclic nucleotide-induced gene expression blocked by pre-incubation with inhibitors .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance in multi-group comparisons .

Q. What quality control standards apply to this compound in preclinical studies?

  • Adhere to ICH Q3A/B guidelines for impurity profiling, including limits for heavy metals (<20 ppm) and residual solvents .
  • Validate analytical methods (e.g., HPLC) per ICH Q2(R1) for accuracy, precision, and linearity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.